molecular formula C18H18N4O3S B2999203 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034511-56-1

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Número de catálogo: B2999203
Número CAS: 2034511-56-1
Peso molecular: 370.43
Clave InChI: MVIDTFDQISKQGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group and a methyl group. This compound’s design combines sulfonamide’s pharmacophoric properties with heterocyclic motifs commonly found in kinase inhibitors or GPCR-targeting drugs .

Propiedades

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22-15(10-17(21-22)14-3-2-7-19-11-14)12-20-26(23,24)16-4-5-18-13(9-16)6-8-25-18/h2-5,7,9-11,20H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIDTFDQISKQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a pyridine moiety and a sulfonamide group, which is known for its diverse pharmacological properties. The structural components are critical in determining the biological activity of the compound.

The biological activity of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide may involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, affecting folate synthesis.
  • Signal Transduction Pathways : It may influence various signaling pathways associated with inflammation and cancer progression, potentially acting as an anti-inflammatory or anticancer agent.

Antimicrobial Activity

Sulfonamide compounds generally exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacteria and fungi. The presence of the pyrazole and pyridine rings may enhance this activity due to their ability to interact with microbial enzymes.

Anticancer Properties

Research indicates that compounds similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide may possess anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Example AMCF-70.37Induces apoptosis
Example BA5490.73Cell cycle arrest

These findings suggest that the compound could lead to significant cytotoxic effects against cancer cells, potentially through apoptosis induction or cell cycle disruption.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that similar pyrazole derivatives exhibit potent cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported suggest strong efficacy compared to standard chemotherapy agents.
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have shown reduced inflammatory markers, indicating potential use in treating inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, emphasizing key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target compound : N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide Not explicitly stated ~370–380 (inferred) Dihydrobenzofuran sulfonamide, pyridin-3-yl, methylpyrazole N/A
4-acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide C₁₈H₁₈N₄O₃S 370.4 Acetylbenzene sulfonamide, pyridin-3-yl, methylpyrazole
2-(2-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide C₁₈H₁₇ClN₄O 340.8 Chlorophenyl acetamide, pyridin-4-yl, methylpyrazole
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide C₁₈H₂₀FN₅O₄S 421.4 Fluoropyrimidine-piperidine, benzooxazole sulfonamide
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide C₁₅H₁₈N₄O₂ 286.33 Tetrahydrofuran carboxamide, pyridin-3-yl, methylpyrazole

Structural and Functional Insights:

Sulfonamide vs.

Aromatic Systems : Replacing dihydrobenzofuran (target) with acetylbenzene () or benzooxazole () alters electron distribution and steric bulk, impacting solubility and metabolic stability.

Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () affects ligand-receptor interactions due to differences in nitrogen orientation and charge distribution.

Pharmacological Implications:

  • The dihydrobenzofuran scaffold in the target compound may confer improved metabolic stability over benzene-based analogs (e.g., ) due to reduced aromatic oxidation .
  • The absence of halogen atoms (cf. ) suggests lower toxicity risks but possibly weaker target affinity in halogen-dependent systems.

Research Findings and Limitations

While structural comparisons are feasible using available data, pharmacological or kinetic studies (e.g., IC₅₀, logP) are absent in the provided evidence. Further experimental validation is required to assess the target compound’s efficacy relative to its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.